molecular formula C16H15N5O2 B292255 (3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione

(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione

Cat. No. B292255
M. Wt: 309.32 g/mol
InChI Key: VQPAVNIMRWDYIZ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has gained significant attention in scientific research. It has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been found to have several biochemical and physiological effects. It has been reported to induce oxidative stress, increase the production of reactive oxygen species, and disrupt mitochondrial function. In addition, it has been shown to inhibit the activity of several enzymes involved in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound also has some limitations for lab experiments. It has been found to be unstable in aqueous solutions and has poor solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the research on ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of the compound.

Synthesis Methods

The synthesis of ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the reaction of 2-aminobenzophenone with hydrazine hydrate in the presence of glacial acetic acid. The resulting product is then treated with 2,3-dichloro-1,4-naphthoquinone to obtain the final compound. This synthesis method has been reported to have a good yield and purity, making it suitable for large-scale production.

Scientific Research Applications

((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione

InChI

InChI=1S/C16H15N5O2/c22-15-13(19-18-10-6-2-1-3-7-10)14-17-12-9-5-4-8-11(12)16(23)21(14)20-15/h1-3,6-7,18H,4-5,8-9H2,(H,20,22)/b19-13-

InChI Key

VQPAVNIMRWDYIZ-UYRXBGFRSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4)/C(=O)N3

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=O)N3

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=O)N3

Origin of Product

United States

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